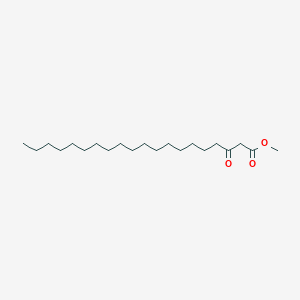
Methyl 3-oxoicosanoate
Cat. No. B078225
Key on ui cas rn:
14531-35-2
M. Wt: 340.5 g/mol
InChI Key: ZHYWEHNCZJJFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08252755B2
Procedure details


Methyl 3-oxoicosanoate (5.2 g, 15.3 mmoles) is dissolved in anhydrous tetrahydrofuran (31 mL) and this solution is added slowly dropwise to an ice-cooled solution of lithium borohydride in anhydrous tetrahydrofuran (2 M, 31 mL, 61.2 mmoles). When the addition is complete, the cooling bath is removed and the reaction is stirred at ambient temperature for 16 hours. The clear, colorless solution is again cooled in an ice bath, and aqueous hydrochloric acid (1 M, 62 mL) is added slowly dropwise to decompose the excess reducing agent (gas is evolved). When a homogeneous solution is obtained, the mixture is concentrated to remove tetrahydrofuran. Methylene chloride (100 mL) is added; the mixture is shaken well and poured into a separatory funnel. The layers are allowed to separate and the bottom aqueous layer is drawn off. The aqueous layer is then washed once more with methylene chloride (100 mL), and the combined methylene chloride solutions are washed with saturated aqueous sodium chloride (50 mL). The methylene chloride solution is then dried over anhydrous sodium sulfate, filtered and co-evaporated five times with methanol (50 mL each) to dryness. The oil is dried well in vacuo. The yield is 3.7 g (77%).


[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Name
Identifiers


|
REACTION_CXSMILES
|
[O:1]=[C:2]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[CH2:3][C:4](OC)=[O:5].[BH4-].[Li+]>O1CCCC1>[CH2:4]([OH:5])[CH2:3][CH:2]([OH:1])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.2 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C(CC(=O)OC)CCCCCCCCCCCCCCCCC
|
|
Name
|
|
|
Quantity
|
31 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Li+]
|
|
Name
|
|
|
Quantity
|
31 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction is stirred at ambient temperature for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the cooling bath is removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The clear, colorless solution is again cooled in an ice bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
aqueous hydrochloric acid (1 M, 62 mL) is added slowly dropwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
When a homogeneous solution is obtained
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture is concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove tetrahydrofuran
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Methylene chloride (100 mL) is added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is shaken well
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured into a separatory funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous layer is then washed once more with methylene chloride (100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined methylene chloride solutions are washed with saturated aqueous sodium chloride (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The methylene chloride solution is then dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oil is dried well in vacuo
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
